molecular formula C19H18ClP B1581090 Phosphorane, chloromethyltriphenyl- CAS No. 57283-72-4

Phosphorane, chloromethyltriphenyl-

Cat. No. B1581090
CAS RN: 57283-72-4
M. Wt: 312.8 g/mol
InChI Key: IYINRRLVMWFOCM-UHFFFAOYSA-N
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Description

Phosphorane, chloromethyltriphenyl-, also known as (Chloromethylene)triphenylphosphorane, is an organophosphorus compound with the formula Ph3P=CHCl (Ph = phenyl). It is a white solid but is usually generated and used in situ as a reagent in organic synthesis . It is structurally and chemically related to methylenetriphenylphosphorane .


Synthesis Analysis

The reagent is prepared from the chloromethylphosphonium salt [Ph3PCH2Cl]Cl by treatment with a strong base. The phosphonium compound is generated by treatment of triphenylphosphine with chloroiodomethane . Other synthesis routes have also been developed, such as the combustion method, the sol–gel method, the precipitation method, the hydrothermal method, ultrasonic spray pyrolysis, extraction pyrolytic technique, hydrolysis, and decomposition .


Molecular Structure Analysis

The molecular structure of (Chloromethylene)triphenylphosphorane is characterized by the presence of a phosphorus atom bonded to a chloromethyl group and three phenyl groups . The exact structure can be determined using techniques such as single crystal X-ray analyses and IR, 1H, and 31P NMR spectroscopy .


Chemical Reactions Analysis

(Chloromethylene)triphenylphosphorane is known to convert aldehydes to vinyl chlorides: RCHO + Ph3P=CHCl → RCH=CHCl + Ph3PO. These vinyl chlorides undergo dehydrochlorination to give alkynes . Other reactions involving phosphorus ylides have also been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of (Chloromethylene)triphenylphosphorane include its appearance as a white solid . Its chemical formula is C19H16ClP and it has a molar mass of 310.76 g·mol−1 . More detailed properties can be determined using various physicochemical analysis techniques .

Scientific Research Applications

Phosphorane, chloromethyltriphenyl- is a phosphorus-containing compound known for its applications in organic synthesis and materials science. Its unique chemical structure enables it to participate in a variety of chemical reactions, contributing to the development of novel materials and pharmaceuticals. This review highlights the scientific research applications of phosphorane, chloromethyltriphenyl-, excluding its use in drug formulations and side effects, in alignment with the specified requirements.

Synthesis and Reactivity

Phosphorane, chloromethyltriphenyl-, serves as a key intermediate in the synthesis of complex organic molecules. Its reactivity with polyfluorinated organic compounds has been extensively studied, demonstrating its utility in forming substances with and without a phosphorus atom. The interaction of phosphorus-containing nucleophiles, like triphenylphosphine, with organic polyfluoro-compounds, leads to the formation of phosphoranes. These intermediates are crucial for the generation of aryl and alkenyl anions, further reacting with various electrophiles to produce a wide range of chemical compounds (Furin, 1993) (Furin, 1993).

Applications in Material Science

In material science, phosphorane, chloromethyltriphenyl- is explored for its potential in creating novel materials with unique properties. The molecule's phosphorus component is particularly interesting for the development of phosphorus-containing polymers. These polymers exhibit significant potential in biomedical applications due to their biocompatibility, hemocompatibility, and resistance to protein adsorption. Research indicates a growing interest in utilizing phosphorus-containing organic materials for dental applications, regenerative medicine, and drug delivery systems, highlighting the versatility and promise of phosphorane derivatives in the biomedical field (Monge et al., 2011) (Monge et al., 2011).

Future Directions

The future directions in the field of phosphorus ylides, including (Chloromethylene)triphenylphosphorane, involve their applications in radical generation and reactions . The development of new high-efficiency composite dry powders requires a better understanding of fundamental physical-chemical mechanisms of their effects on flame .

properties

IUPAC Name

chloro-methyl-triphenyl-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClP/c1-21(20,17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYINRRLVMWFOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972799
Record name Chloro(methyl)triphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphorane, chloromethyltriphenyl-

CAS RN

57283-72-4
Record name Chloromethyltriphenylphosphorane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57283-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorane, chloromethyltriphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057283724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorane, chloromethyltriphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chloro(methyl)triphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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